

Comprehensive Scientific Overview of Mniopetal B: A Reverse Transcriptase Inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Mniopetal B

CAS No.: 158760-99-7

Cat. No.: S13276246

[Get Quote](#)

Introduction and Executive Summary

Mniopetal B is a naturally occurring secondary metabolite identified as a **reverse transcriptase inhibitor**. It was first isolated from the fungal species *Mniopetalum* sp. 87256 and belongs to the chemical class of **drimane sesquiterpenoids** [1] [2] [3]. This compound has attracted significant scientific interest due to its potential as an antiviral agent, specifically for its ability to inhibit the reverse transcriptase of human immunodeficiency virus (HIV)-1 [3]. The compound's unique structural characteristics, featuring a naphthofuran core fused with a lactone ring and esterified with a hydroxy fatty acid chain, present both intriguing bioactivity and substantial synthetic challenges [4] [2]. This technical guide provides a comprehensive overview of **Mniopetal B**, covering its chemical identity, biological activity, sourcing, synthetic approaches, and research applications, with particular emphasis on experimental protocols and data presentation for scientific professionals engaged in drug discovery and development.

Chemical and Structural Profile

Mniopetal B possesses a complex molecular architecture that contributes to its biological function and physicochemical properties. The compound's structure has been elucidated through various analytical techniques, and its total synthesis has been achieved, confirming the absolute stereochemistry [4] [3].

- **Molecular Formula:** C₂₅H₃₈O₈ [1] [2]

- **Molecular Weight:** 466.56 g/mol [1] [2]
- **CAS Registry Number:** 158760-99-7 [1]
- **IUPAC Name:** 4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-1H,3H,6H,6aH,7H,8H,9H,10H,10bH-naphtho[1,8a-c]furan-9-yl 2-hydroxydecanoate [2]
- **Structural Classification:** Naphthofuran derivative specifically categorized as a drimane sesquiterpenoid [2] [3]

The chemical structure of **Mniopetal B** consists of a **naphthofuran core**—a furan ring fused to a naphthalene moiety—with multiple oxygen-containing functional groups including formyl, hydroxyl, and lactone carbonyl, esterified with 2-hydroxydecanoic acid [2]. This combination of polar functional groups and lipophilic regions contributes to its molecular properties and biological interactions.

Table 1: Comprehensive Physicochemical Properties of **Mniopetal B**

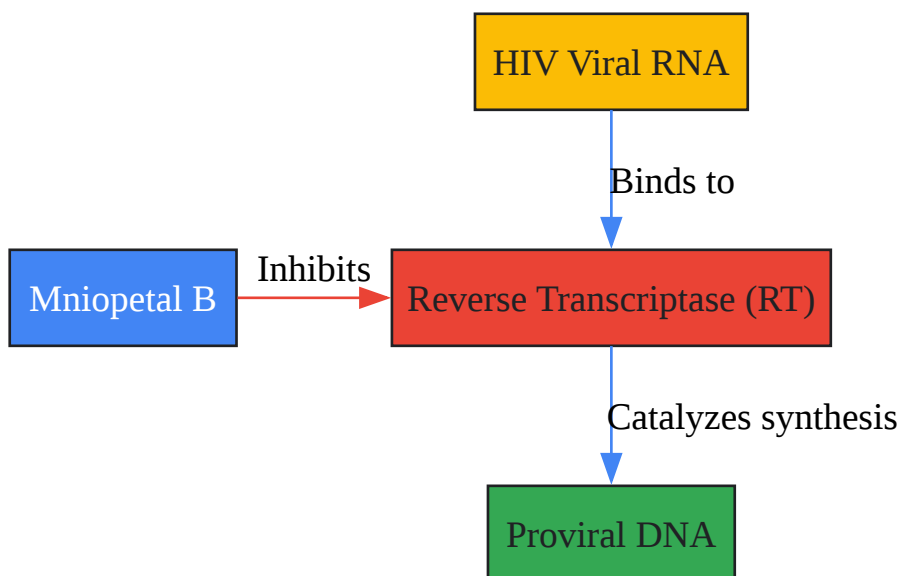
Property	Value	Prediction Method
Molecular Weight	466.56 g/mol	Experimental [1]
XLogP	2.85	ChemAxon [2]
Hydrogen Bond Donors	3	ChemAxon [2]
Hydrogen Bond Acceptors	8	ChemAxon [2]
Rotatable Bonds	11	ChemAxon [2]
Topological Polar Surface Area	130.36 Å ²	ChemAxon [2]
Water Solubility	0.065 g/L	ALOGPS [2]
pKa (Strongest Acidic)	11.84	ChemAxon [2]
pKa (Strongest Basic)	-3.5	ChemAxon [2]
Bioavailability Score	0.55	SwissADME
Rule of Five Compliance	Yes	ChemAxon [2]

Biological Activity and Mechanism of Action

Mniopetal B demonstrates significant **biological activity** as a reverse transcriptase inhibitor, positioning it as a promising candidate for antiviral drug development, particularly against HIV [1] [3]. Reverse transcriptase is a crucial enzyme in the life cycle of retroviruses like HIV, responsible for converting viral RNA into DNA, which then integrates into the host genome. Inhibition of this enzyme effectively blocks viral replication.

The compound's mechanism involves binding to HIV-1 reverse transcriptase and inhibiting its enzymatic activity, thereby preventing the conversion of viral RNA to proviral DNA [3]. While the precise molecular interactions and binding site require further elucidation, the structural complexity of **Mniopetal B** suggests potential for unique binding characteristics compared to conventional reverse transcriptase inhibitors.

The following diagram illustrates the proposed mechanism of action of **Mniopetal B** as a reverse transcriptase inhibitor in the context of HIV replication:



[Click to download full resolution via product page](#)

> Proposed mechanism of **Mniopetal B** inhibition of HIV reverse transcriptase.

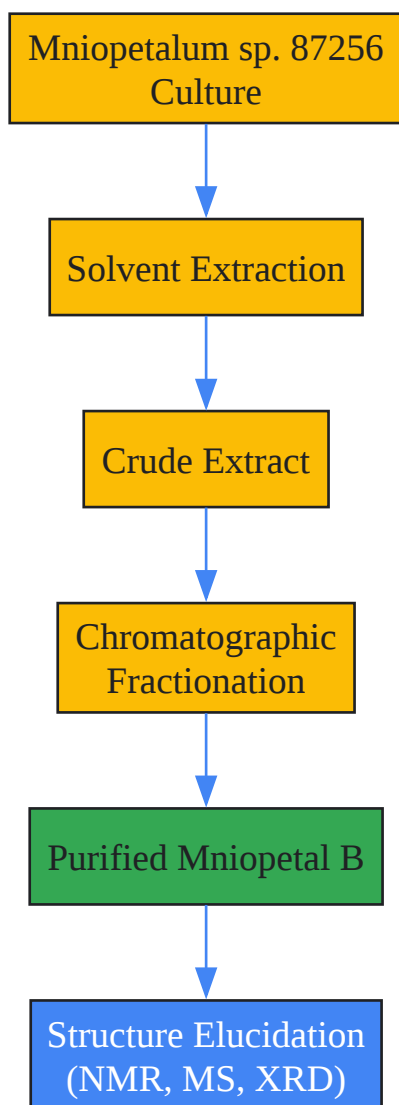
Mniopetal B belongs to a family of related compounds isolated from the same fungal source, including Mniopetals A, C, D, E, and F, several of which also demonstrate reverse transcriptase inhibitory activity [4]

[3]. This structural family provides valuable insights into structure-activity relationships that can guide medicinal chemistry optimization.

Natural Source and Isolation

Mniopetal B is naturally produced by the fungal species **Mniopetalum sp. 87256** [1] [2]. This basidiomycete fungus represents the primary known source of this compound in nature. The isolation process typically involves extraction of fungal mycelia or culture broth with organic solvents, followed by multiple chromatographic purification steps to separate **Mniopetal B** from related compounds and cellular constituents.

The following workflow outlines the key stages in the isolation and characterization of **Mniopetal B** from its natural source:



[Click to download full resolution via product page](#)

> Workflow for isolation and characterization of **Mniopetal B** from natural source.

Synthetic Approaches and Strategies

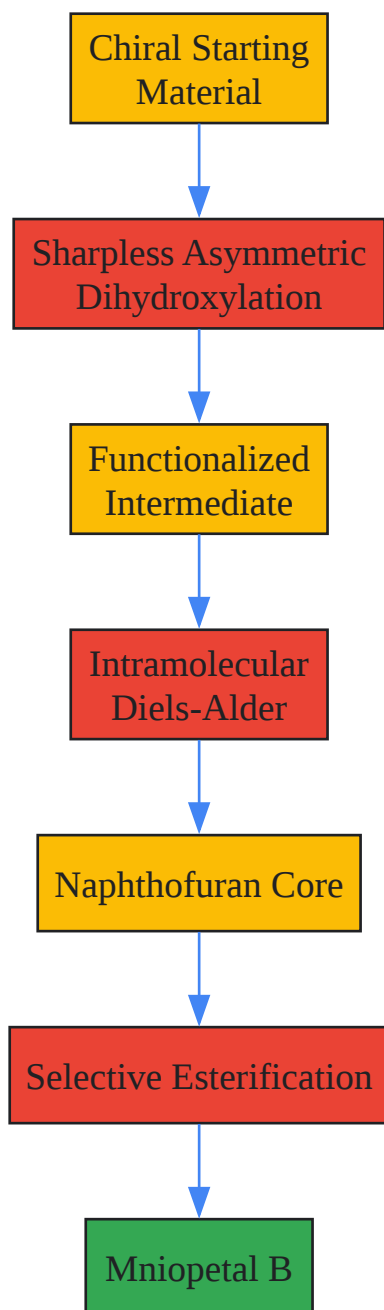
The complex molecular architecture of **Mniopetal B** has prompted the development of innovative synthetic strategies to enable sufficient material supply for biological evaluation and structure-activity relationship studies. Multiple research groups have reported successful total syntheses of **Mniopetal B** and related analogs [4] [5] [3].

Key Synthetic Methodologies

The total synthesis of **Mniopetal B** employs several sophisticated chemical transformations to establish its stereochemically dense framework:

- **Sharpless Asymmetric Dihydroxylation:** This reaction is utilized to introduce chiral centers with high enantioselectivity early in the synthetic sequence [4].
- **Intramolecular Diels-Alder Reaction:** A key cyclization step that constructs the complex fused ring system with appropriate stereochemistry [4] [3].
- **Selective Esterification:** Critical for introducing the 2-hydroxydecanoate moiety at the equatorial hydroxy group adjacent to an axial hydroxy function, demonstrating challenging chemoselectivity [4].
- **Horner-Emmons Carbon Elongation:** Employed for constructing the butenolide moiety with precise stereocontrol [3].

The following diagram illustrates the strategic bond disconnections and key transformations in a representative total synthesis of **Mniopetal B**:



[Click to download full resolution via product page](#)

> Key strategic transformations in the total synthesis of **Mniopetal B**.

Synthetic Challenges and Solutions

The synthesis of **Mniopetal B** presents multiple challenges, including the establishment of multiple stereocenters, construction of the strained tricyclic system, and introduction of sensitive functional groups.

The implemented solutions include:

- Use of **chiral auxiliaries** and **asymmetric catalysis** to control stereochemistry
- **Stepwise ring construction** to manage ring strain and regiochemistry
- **Protecting group strategies** to enable selective functionalization
- **Late-stage introduction** of sensitive aldehyde and ester functionalities

These synthetic achievements have not only provided access to the natural product but also enabled the preparation of structural analogs for biological evaluation and the confirmation of its absolute stereochemistry [3].

Experimental Protocols and Research Applications

In Vitro Reverse Transcriptase Inhibition Assay

The primary biological activity of **Mniopetal B** can be evaluated using established reverse transcriptase inhibition assays. The following protocol outlines the key steps for assessing its inhibitory activity:

Table 2: Reverse Transcriptase Inhibition Assay Protocol

Step	Parameter	Specifications
1. Enzyme Preparation	HIV-1 Reverse Transcriptase	Commercially available recombinant enzyme
	Template-Primer	Poly(rA)/oligo(dT) or similar template-primer system
	Radioactive Label	[³ H]-TTP or similar labeled nucleotide
2. Substrate Mix	Buffer	Tris-HCl (pH 8.0), MgCl ₂ , KCl, DTT
	Mniopetal B Concentration	Serial dilutions (typically 0.1-100 μM)
	Solvent Control	DMSO (final concentration <1%)

Step	Parameter	Specifications
	Positive Control	Known RT inhibitor (e.g., Nevirapine)
4. Reaction Conditions	Incubation Temperature	37°C
	Reaction Time	60 minutes
	Termination Method	TCA precipitation or specific binding to DEAE filters
5. Detection & Analysis	Measurement Method	Scintillation counting
	Data Analysis	IC ₅₀ calculation from dose-response curve

Compound Sourcing and Handling

For research purposes, **Mniopetal B** is commercially available from specialized chemical suppliers such as MedChemExpress, with the following specifications:

- **Catalog Number:** HY-N14285 [1]
- **Purity:** Available in various purifications, typically >95% by HPLC [1]
- **Form:** Solid powder
- **Storage:** Store at recommended conditions as per Certificate of Analysis [1]
- **Handling:** For research use only; not for human consumption [1]

Important Note: **Mniopetal B** is classified as a controlled substance in certain territories and may be subject to purchase restrictions [1].

Research Implications and Future Directions

Mniopetal B represents a promising starting point for the development of novel antiviral agents, particularly against HIV. Its natural product origin provides a structurally unique scaffold that may offer advantages over existing reverse transcriptase inhibitors in terms of resistance profiles and mechanism of action.

Future research directions should focus on:

- **Structure-Activity Relationship (SAR) Studies:** Systematic modification of **Mniopetal B**'s structure to optimize potency, selectivity, and drug-like properties
- **Mechanistic Elucidation:** Detailed biophysical and structural studies to characterize its binding mode with reverse transcriptase
- **Resistance Profile:** Evaluation of activity against clinically relevant mutant strains of HIV reverse transcriptase
- **Preclinical Development:** Assessment of pharmacokinetics, metabolism, and toxicology to establish therapeutic potential

The successful total synthesis of **Mniopetal B** and related compounds [4] [3] provides a solid foundation for these medicinal chemistry efforts, enabling the preparation of sufficient quantities for comprehensive biological evaluation and the generation of synthetic analogs.

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Mniopetal B | Reverse Transcriptase Inhibitor [medchemexpress.com]
2. Showing mniopetal B (PHY0059684) [phytobank.ca]
3. Total synthesis of (-)-mniopetal E, a novel biologically ... [pubmed.ncbi.nlm.nih.gov]
4. Total Synthesis of Mniopetals A, B, C and D - Thieme Connect [thieme-connect.com]
5. Total synthesis of (-)-mniopetal E, a novel biologically ... [sciencedirect.com]

To cite this document: Smolecule. [Comprehensive Scientific Overview of Mniopetal B: A Reverse Transcriptase Inhibitor]. Smolecule, [2026]. [Online PDF]. Available at: [\[https://www.smolecule.com/products/b13276246#what-is-mniopetal-b\]](https://www.smolecule.com/products/b13276246#what-is-mniopetal-b)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com